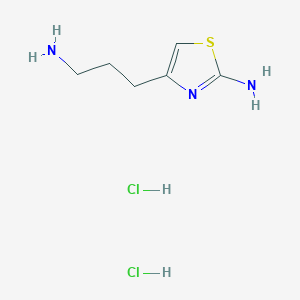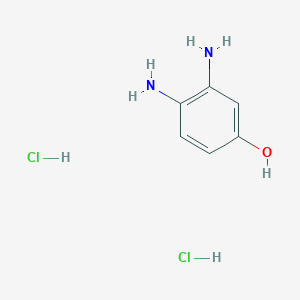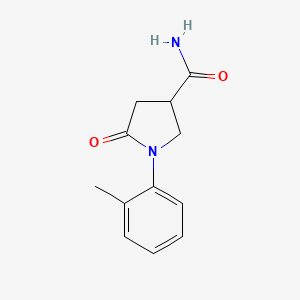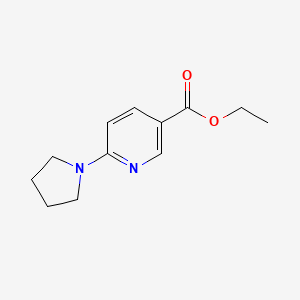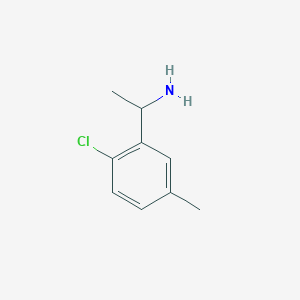
1-(2-Chloro-5-methylphenyl)ethan-1-amine
Overview
Description
“1-(2-Chloro-5-methylphenyl)ethan-1-amine” is an organic compound that belongs to the class of amines . Amines are organic compounds that are derivatives of ammonia and are characterized by the presence of a nitrogen atom bonded to carbon atoms . This compound has a molecular formula of C9H12ClN .
Synthesis Analysis
The synthesis of similar amines often involves transaminase-mediated chiral selective synthesis . Transaminases are capable of carrying out chiral selective transamination, a process that involves the transfer of an amino group from a donor molecule to a recipient molecule . The synthesis process is often optimized for maximum conversion and yield .Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-5-methylphenyl)ethan-1-amine” consists of a two-carbon chain (ethan-1-amine) attached to a phenyl ring that is substituted with a chlorine atom and a methyl group .Chemical Reactions Analysis
Amines, including “1-(2-Chloro-5-methylphenyl)ethan-1-amine”, can undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions . They can also undergo reactions with alkyl halides, resulting in the formation of secondary and tertiary amines .Scientific Research Applications
Synthetic Routes and Structural Properties
The study by Issac and Tierney (1996) illustrates the reaction of chloral with substituted anilines, producing a variety of products depending on the type of amine and reaction conditions. This process led to the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting a synthetic route with potential for creating intermediates for further chemical synthesis. The research provides insights into the conformation of the products through spectroscopic data and ab initio calculations, underlining the versatility of chloral reactions with amines for synthesizing novel compounds R. Issac & J. Tierney, 1996.
Environmental and Health Impacts of Chlorinated Compounds
Burgos-Aceves et al. (2021) review the role of DDT and its metabolite DDE as endocrine disruptors in humans and wildlife, shedding light on the environmental persistence and bioaccumulation of such chlorinated compounds. Although not directly related to "1-(2-Chloro-5-methylphenyl)ethan-1-amine," this research underscores the broader context of chlorinated compound impacts, including on mitochondrial function and apoptosis pathways, relevant for understanding the environmental and health implications of chemical exposure M. Burgos-Aceves et al., 2021.
Occupational Exposure and Health Effects
The review by Ruder (2006) on occupational exposure to chlorinated solvents discusses the associated health risks, including toxicity to the central nervous system, liver, kidney, and potential carcinogenicity. This context is relevant for considering the safety and handling of chlorinated amines in research and industrial applications, emphasizing the need for understanding exposure effects and implementing appropriate safety measures A. Ruder, 2006.
Reductive Amination Processes
Irrgang and Kempe (2020) review the reductive amination processes employing hydrogen as the reducing agent, an important method for amine synthesis. This research is significant for the synthesis and applications of "1-(2-Chloro-5-methylphenyl)ethan-1-amine," highlighting advancements in catalysts and techniques for efficient amine production, which is crucial for pharmaceuticals, agrochemicals, and material science T. Irrgang & R. Kempe, 2020.
Amine-functionalized Metal–Organic Frameworks
Lin, Kong, and Chen (2016) discuss amine-functionalized metal–organic frameworks (MOFs), focusing on their synthesis, structures, and potential applications. The incorporation of amino functionalities enhances CO2 capture capabilities, underlining the relevance of amine modifications for environmental applications. This research provides insights into the functionalization of materials with amines, such as "1-(2-Chloro-5-methylphenyl)ethan-1-amine," for improved performance in gas separation and catalysis Yichao Lin, Chunlong Kong, & Liang Chen, 2016.
properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKNLBBVVQWPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-methylphenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-[2-(4-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165097.png)
![3-[4-(4-methylbenzoyl)piperazin-1-yl]propanoic Acid](/img/structure/B3165104.png)
![3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165113.png)

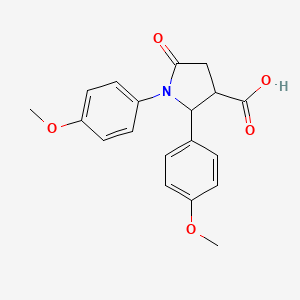
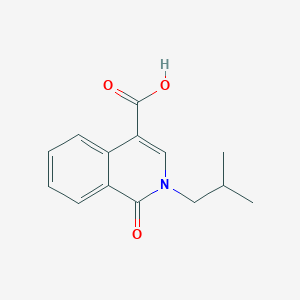
![[3-(2-Chloro-4-fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165134.png)

